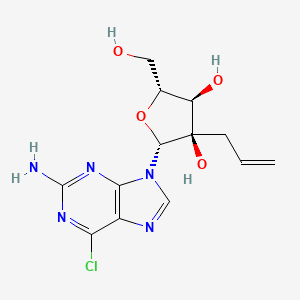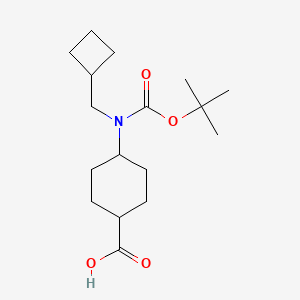
N-Methyl-5-fluorodeoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-fluoro-N-methylcytidine is a synthetic nucleoside analog. It is structurally similar to cytidine, a component of DNA, but with modifications that enhance its biological activity. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxy-5-fluoro-N-methylcytidine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a cytidine derivative, followed by methylation and deoxygenation steps. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2’-deoxy-5-fluoro-N-methylcytidine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-fluoro-N-methylcytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: It can be hydrolyzed to yield its constituent bases and sugars.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various fluorinated and methylated cytidine derivatives, which can have different biological activities and applications.
Scientific Research Applications
2’-Deoxy-5-fluoro-N-methylcytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its effects on DNA synthesis and repair mechanisms.
Medicine: It is being investigated as a potential anticancer agent due to its ability to inhibit DNA methylation and induce apoptosis in cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
2’-Deoxy-5-fluoro-N-methylcytidine exerts its effects by incorporating into DNA during replication. This incorporation disrupts normal DNA synthesis and function, leading to cell cycle arrest and apoptosis. The compound targets DNA methyltransferases, enzymes involved in DNA methylation, thereby inhibiting their activity and altering gene expression patterns.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5-fluorocytidine: Another fluorinated cytidine analog with similar anticancer properties.
5-Azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes.
Decitabine: A cytidine analog that inhibits DNA methylation and is used in cancer therapy.
Uniqueness
2’-Deoxy-5-fluoro-N-methylcytidine is unique due to its specific modifications, which enhance its stability and biological activity compared to other nucleoside analogs. Its ability to inhibit DNA methylation and induce apoptosis makes it a promising candidate for further research and development in cancer therapy.
Properties
CAS No. |
2248-73-9 |
|---|---|
Molecular Formula |
C10H14FN3O4 |
Molecular Weight |
259.23 g/mol |
IUPAC Name |
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O4/c1-12-9-5(11)3-14(10(17)13-9)8-2-6(16)7(4-15)18-8/h3,6-8,15-16H,2,4H2,1H3,(H,12,13,17)/t6-,7+,8+/m0/s1 |
InChI Key |
SPWIGPQVICYSOT-XLPZGREQSA-N |
Isomeric SMILES |
CNC1=NC(=O)N(C=C1F)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CNC1=NC(=O)N(C=C1F)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)




![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12069190.png)






![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B12069252.png)
![1-Benzyl 4'-tert-butyl 2'H-spiro[azetidine-3,3'-benzo[f][1,4]oxazepine]-1,4'(5'H)-dicarboxylate](/img/structure/B12069255.png)
